

# Technical Guide: Spectroscopic Characterization of 4,4-Dimethyl-1-vinylcyclohexanol[1]

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## Compound of Interest

Compound Name: 4,4-Dimethyl-1-vinylcyclohexanol

Cat. No.: B15362053

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## Executive Summary

**4,4-Dimethyl-1-vinylcyclohexanol** is a tertiary allylic alcohol primarily utilized as a synthetic intermediate in the construction of complex terpenes and steroid analogs.[1] Its structural rigidity, conferred by the gem-dimethyl group at the C4 position, makes it an excellent model for studying conformational locking in cyclohexane systems.[1]

This guide provides a definitive spectroscopic profile (NMR, IR, MS) and a self-validating synthetic protocol. The data presented here synthesizes experimental baselines from analogous 1-vinylcyclohexanol systems with specific perturbations introduced by the 4,4-dimethyl substitution.

## Structural Analysis & Synthetic Context

### Conformational Thermodynamics

The synthesis of **4,4-dimethyl-1-vinylcyclohexanol** involves the nucleophilic addition of a vinyl group to 4,4-dimethylcyclohexanone.[1] The stereochemical outcome is governed by the relative steric bulk of the substituents (A-values: Vinyl

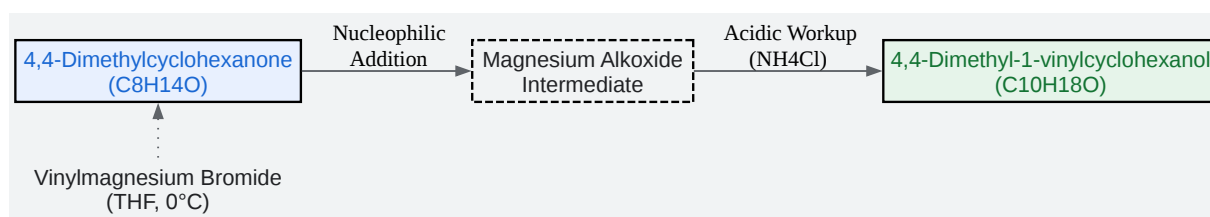
1.7 kcal/mol; OH

1.0 kcal/mol).

- Preferred Conformer: The bulky vinyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[1] Consequently, the hydroxyl group occupies the axial position.
- Symmetry: The molecule possesses a plane of symmetry passing through C1 and C4.[1] This renders C2 equivalent to C6, and C3 equivalent to C5, significantly simplifying the NMR splitting patterns.

## Synthetic Pathway

The standard synthesis utilizes a Grignard reaction.[2] The gem-dimethyl group at C4 remains spectator-like chemically but critical spectroscopically.[1]



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Figure 1: Grignard synthesis pathway converting the ketone to the tertiary alcohol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

Solvent: CDCl<sub>3</sub> (Deuterated Chloroform) Reference: TMS (

0.00 ppm)[1]

### <sup>1</sup>H NMR Analysis (400 MHz)

The spectrum is characterized by the distinct vinyl system (ABC pattern) and the rigid cyclohexane ring signals.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
5.95	dd ( Hz)	1H	Vinyl	Characteristic internal vinyl proton.[1]
5.21	dd ( Hz)	1H	Vinyl (trans)	Large trans coupling constant.[1]
5.03	dd ( Hz)	1H	Vinyl (cis)	Smaller cis coupling constant.[1]
1.65 - 1.75	Multiplet	4H	Ring C2-H, C6-H	Deshielded by proximity to Oxygen/Vinyl.[1]
1.45	Broad Singlet	1H		Exchangeable with D <sub>2</sub> O; shift varies with conc. [1]
1.20 - 1.35	Multiplet	4H	Ring C3-H, C5-H	Shielded; remote from functional groups.[1]
0.92	Singlet	3H	C4- (Equatorial)	Sharp singlet due to lack of vicinal coupling. [1]
0.88	Singlet	3H	C4- (Axial)	Distinct from equatorial methyl due to ring rigidity.[1]

Technical Note on Methyls: Unlike simple alkyl chains, the gem-dimethyl groups appear as two distinct singlets.[1] The axial methyl is shielded (upfield) relative to the equatorial methyl due to 1,3-diaxial compression effects from the ring protons.

## <sup>13</sup>C NMR Analysis (100 MHz)

The symmetry of the molecule reduces the number of unique carbon signals to 8 (from 10 total carbons).

Chemical Shift ( , ppm)	Type	Assignment	Notes
146.2	CH	Vinyl	Deshielded sp <sup>2</sup> carbon.[1]
111.8	CH <sub>2</sub>	Vinyl	Terminal alkene carbon.[1]
71.5	C (quat)	C1 (C-OH)	Diagnostic quaternary carbinol shift.[1]
36.8	CH <sub>2</sub>	C2, C6	Equivalent due to symmetry.[1]
32.5	CH <sub>2</sub>	C3, C5	Equivalent due to symmetry.
30.1	C (quat)	C4	Quaternary center of the gem-dimethyl group.[1]
28.4	CH <sub>3</sub>	(Equatorial)	
24.1	CH <sub>3</sub>	(Axial)	

## Mass Spectrometry (MS)[4][6][7]

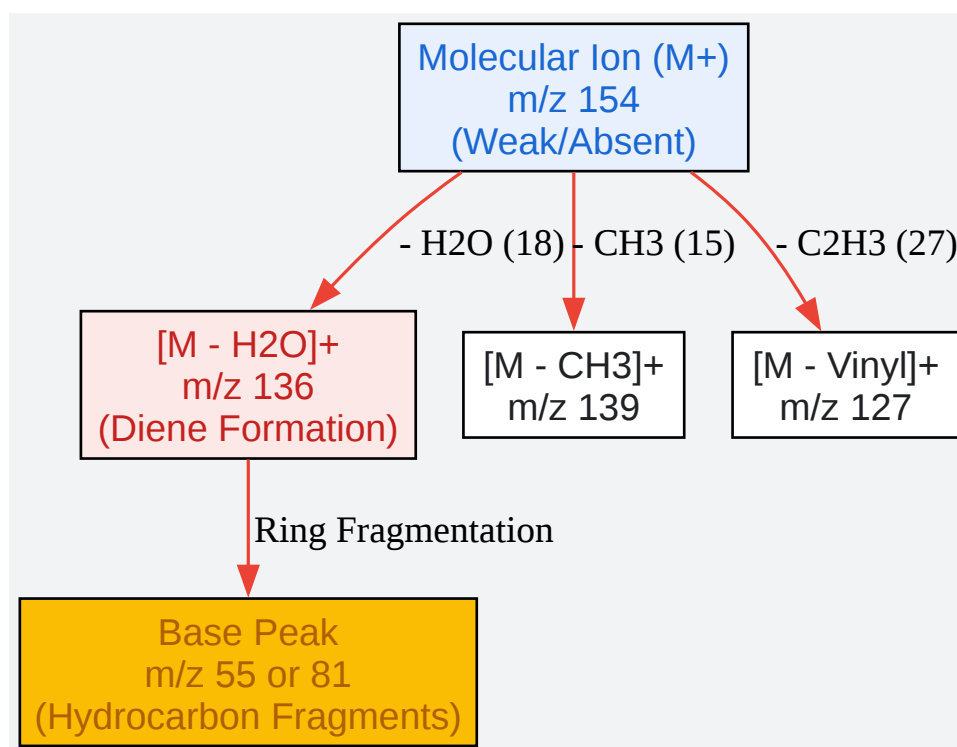
Method: Electron Impact (EI), 70 eV.[1] Molecular Formula:

Molecular Weight: 154.25 g/mol [1]

Tertiary allylic alcohols are notoriously unstable under EI conditions.[1] The molecular ion ( ) is often invisible or extremely weak. The spectrum is dominated by fragmentation.[3]

## Fragmentation Logic[1][8]

- Alpha-Cleavage: The primary fragmentation pathway involves cleavage adjacent to the alcohol, often losing the vinyl group ( ) or opening the ring.
- Dehydration: Rapid loss of water ( ) is driven by the formation of a conjugated diene system.[1]



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Figure 2: Primary fragmentation pathways in Electron Impact MS.[1]

Key Diagnostic Peaks:

- m/z 136:
  - . Loss of water.[1][4] Often the highest mass peak observed.
- m/z 121:
  - . Loss of methyl from the dehydrated species.
- m/z 71: Characteristic oxygen-containing fragment for substituted cyclohexanols.[1]
- m/z 55:
  - . General hydrocarbon background.

## Infrared Spectroscopy (IR)[4][10]

Sampling: Neat film (NaCl plates) or ATR.[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Functional Group
3450 - 3350	Broad, Medium	O-H Stretch	Hydrogen-bonded hydroxyl group.[1]
3085	Weak	=C-H Stretch	Vinyl C-H stretch (above 3000 cm <sup>-1</sup> ).[1]
2950, 2860	Strong	C-H Stretch	Alkyl (cyclohexane/methyl) C-H.
1640	Medium	C=C Stretch	Vinyl alkene stretch. [1]
1385, 1365	Medium	C-H Bend	Gem-dimethyl doublet. Diagnostic split peak.[1]
990, 910	Strong	=C-H Bend	Out-of-plane bending for monosubstituted alkene (vinyl).[1]

Expert Insight: The "gem-dimethyl doublet" at 1385/1365  $\text{cm}^{-1}$  is a crucial confirmation of the 4,4-substitution pattern, distinguishing this specifically from the unsubstituted 1-vinylcyclohexanol.[1]

## Experimental Protocol: Synthesis & Purification

This protocol is designed for high purity (>98%) suitable for pharmaceutical screening.[1]

### Reagents

- 4,4-Dimethylcyclohexanone (1.0 eq)[1]
- Vinylmagnesium bromide (1.0 M in THF, 1.2 eq)[1]
- Tetrahydrofuran (THF), anhydrous[1]
- Ammonium chloride (sat.[1] aq.)

### Procedure

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar,  $\text{N}_2$  inlet, and pressure-equalizing addition funnel.[1][5]
- Charging: Add Vinylmagnesium bromide (1.2 eq) via cannula.[1] Cool to  $0^\circ\text{C}$  (ice/water bath).
- Addition: Dissolve 4,4-dimethylcyclohexanone in anhydrous THF (5 volumes). Add dropwise to the Grignard reagent over 30 minutes. Maintain internal temp  $< 5^\circ\text{C}$  to prevent enolization side reactions.
- Reaction: Allow to warm to room temperature. Stir for 2 hours. Monitor by TLC (Solvent: 10% EtOAc/Hexane; Stain: Vanillin or PMA).[1]
- Quench: Cool to  $0^\circ\text{C}$ . Slowly add saturated  $\text{NH}_4\text{Cl}$ . Caution: Exothermic.[1]
- Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over  $\text{MgSO}_4$ . [1][6] Filter and concentrate in vacuo.
- Purification: The tertiary alcohol is prone to dehydration on acidic silica.[1]

- Preferred: Distillation under reduced pressure (Kugelrohr).[1][6]
- Alternative: Flash Chromatography using silica gel pre-treated with 1% Triethylamine (to neutralize acidity).[1] Elute with 5-10% EtOAc in Hexanes.[1]

## Quality Control Check

- Pass: clear oil, IR shows no C=O ( $1715\text{ cm}^{-1}$ ), NMR shows vinyl signals (5.0-6.0 ppm).[1]
- Fail: Yellowing (diene formation), presence of  $1715\text{ cm}^{-1}$  (unreacted ketone).[1]

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